Thermo-Irreversible Gel Formation: Curdlan vs. Agar, κ-Carrageenan, Gellan Gum, and Gelatin
Curdlan is the only commercially established gelling polysaccharide that can form a thermo-irreversible (high-set) gel triggered solely by heating an aqueous suspension above 80 °C, without requiring cooling, ionic cross-linking, or pH adjustment . By contrast, agar, κ-carrageenan, ι-carrageenan, gellan gum, and gelatin all require a cooling step after heating to set, and their gels re-melt upon subsequent heating—i.e., they are exclusively thermo-reversible . Curdlan's high-set gel does not melt when reheated to 130 °C, tolerates retort sterilization, and retains structural integrity through freeze-thaw cycling . This dual-mode gelation (reversible low-set gel at 54–80 °C + cooling; irreversible high-set gel at >80 °C) from a single polymer backbone has no equivalent among the 11 gelling agents tabulated in the head-to-head comparison .
| Evidence Dimension | Gel thermal reversibility and gelation trigger requirements |
|---|---|
| Target Compound Data | Curdlan: thermo-irreversible (high-set) gel forms upon heating aqueous suspension >80 °C; thermo-reversible (low-set) gel at 54–80 °C + cooling. Gelation triggered by heating alone. pH range 2–10. Also gelable by Ca²⁺/Mg²⁺ addition or alkaline neutralization. |
| Comparator Or Baseline | Agar: thermo-reversible only; requires heating + cooling; pH 5–8. κ-Carrageenan: thermo-reversible only; requires heating + cooling; pH >3.2. ι-Carrageenan: thermo-reversible only; pH 5–8. Gellan gum: thermo-reversible only; requires heating + cooling + ions (Na⁺, K⁺, Ca²⁺, Mg²⁺); pH 3.5–8. Gelatin: thermo-reversible only; requires heating + cooling; pH 5–8. |
| Quantified Difference | Curdlan is the only agent in the 11-entry comparison table that is water-insoluble, does not require cooling to gel, and produces a thermo-irreversible gel. No other agent combines all three features. |
| Conditions | Comparative tabulation of gelling conditions and reversibility per vendor technical datasheet ; gelation temperature boundaries confirmed by rheological studies . |
Why This Matters
For applications requiring thermal-processing resilience (retorting, microwave reheating, hot-fill), curdlan is the only gelling polysaccharide that maintains gel integrity without re-melting, directly eliminating agar, carrageenan, gellan, and gelatin as functional substitutes.
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- [2] Curdlan – Comparisons with Other Gelling Agents (Water solubility, gelation steps/conditions, gel reversibility table). Ajibana.jp Technical Datasheet. Available at: https://ajibana.jp/closeup/10155/#Container View Source
- [3] Miwa M, Nakao Y, Nara K. Food Applications of Curdlan. In: Food Hydrocolloids. Springer US; 1994:119-124. doi:10.1007/978-1-4615-2486-1_14 View Source
